molecular formula C19H10Cl2FNO B3497321 (2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile

(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B3497321
M. Wt: 358.2 g/mol
InChI Key: WFNMIIFJRMABCU-JLHYYAGUSA-N
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Description

(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile: is an organic compound that features a furan ring substituted with dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Formation of the nitrile group: This can be done through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings may undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : If the compound has pharmacological properties, it could be explored as a therapeutic agent. Industry : Applications in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure but with a different position of the fluorine atom.

    (2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-chlorophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

  • The specific arrangement of substituents on the furan ring and the presence of both dichlorophenyl and fluorophenyl groups may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

(Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2FNO/c20-17-6-2-5-16(19(17)21)18-8-7-15(24-18)10-13(11-23)12-3-1-4-14(22)9-12/h1-10H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNMIIFJRMABCU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 6
(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile

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